molecular formula C12H14O3 B3029221 Isoeugenyl acetate CAS No. 5912-87-8

Isoeugenyl acetate

Cat. No.: B3029221
CAS No.: 5912-87-8
M. Wt: 206.24 g/mol
InChI Key: IUSBVFZKQJGVEP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoeugenol acetate (C${12}$H${14}$O$2$), also known as acetyl isoeugenol, is a phenylpropanoid compound naturally found in essential oils of nutmeg (*Myristica fragrans*), clove (*Syzygium aromaticum*), and cinnamon (*Cinnamomum* spp.). Structurally, it is the acetylated derivative of isoeugenol, characterized by a methoxy group at the para position and a propenyl chain at the ortho position of the benzene ring . This compound is notable for its broad bioactivity, including inhibition of acetylcholinesterase (AChE; IC${50}$ = 77 nM), α-glycosidase (IC${50}$ = 19.25 nM), and α-amylase (IC${50}$ = 411.5 nM), making it relevant in managing diabetes and neurodegenerative disorders . Additionally, it exhibits antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, with applications in pharmaceuticals and cosmetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020590
Record name Isoeugenyl acetate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; spicy, clove-like aroma
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oil, soluble (in ethanol)
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5912-87-8, 93-29-8
Record name trans-Isoeugenol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5912-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-prop-1-enylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylisoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoeugenyl acetate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methoxy-4-prop-1-enylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOEUGENYL ACETATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoeugenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoeugenol acetate can be synthesized through the acetylation of isoeugenol. This reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Isoeugenol} + \text{Acetic Anhydride} \rightarrow \text{Isoeugenol Acetate} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of isoeugenol acetate involves the esterification of isoeugenol with acetic acid. This process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Reaction Conditions and Efficiency

MethodTemperatureTimeConversionYieldSource
Conventional Heating150 °C90 min100%High*
Microwave Irradiation80 W20 min100%High*

*Exact yields were not quantified in the source, but complete conversion was reported .

Mechanism : The reaction involves nucleophilic acyl substitution, where the hydroxyl group of isoeugenol attacks the electrophilic carbonyl carbon of acetic anhydride. Microwave irradiation accelerates the reaction by enhancing molecular dipole rotation, reducing time by 70% compared to conventional methods .

Lewis Acid-Catalyzed Cyclodimerization

Isoeugenol acetate undergoes cyclodimerization in the presence of Lewis acids like AlCl₃ or BF₃-methanol, forming complex indane derivatives:

Reaction Setup and Product

CatalystConditionsProduct StructureKey Analytical DataSource
AlCl₃RT, 4 days, stirring1-Ethyl-5-hydroxy-3-(4-hydroxy-3-methylphenyl)-6-methoxy-2-methylindaneMP: 175 °C; IR: 3450 cm⁻¹ (OH); NMR: δ 6.6–7.2 (aromatic protons)
BF₃-methanolRT, 4 days, stirringSame as aboveMS: m/z 326 (M⁺)

Mechanism : The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the propenyl group for cyclization. The dimerization results in a bicyclic indane structure confirmed by spectroscopic methods .

Key Enzymatic Parameters

EnzymeSubstrateCofactorpH OptimumTemperature StabilityProductSource
IGS1Coniferyl acetateNADPH6.5Stable at 30 °CIsoeugenol

This pathway highlights the metabolic link between coniferyl acetate derivatives and isoeugenol acetate .

Stability and Decomposition

  • Hydrolysis : Regeneration of isoeugenol in aqueous acidic or basic conditions .

  • Oxidation : Formation of quinone derivatives under oxidative conditions, analogous to isoeugenol’s sensitization pathway .

Scientific Research Applications

Antimicrobial Activity

Isoeugenol acetate has demonstrated significant antimicrobial properties. Research indicates that it exhibits greater antimicrobial activity compared to its parent compound, eugenol. This makes it a candidate for use in food preservation and as a natural pesticide in agriculture .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The presence of phenolic groups in isoeugenol acetate contributes to its ability to scavenge free radicals, potentially making it beneficial in formulations aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

Studies have suggested that isoeugenol derivatives may inhibit inflammatory pathways, including the inhibition of COX-2 and 5-LOX enzymes. This positions isoeugenol acetate as a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for treating inflammatory conditions such as arthritis and other related diseases .

Fragrance Industry

Isoeugenol acetate is widely used in the fragrance industry due to its pleasant scent. It serves as a key ingredient in perfumes and cosmetics, contributing to the formulation of various scented products .

Wood Preservation

Recent studies have explored the use of isoeugenol acetate in wood preservation through polymerization techniques. The compound can be polymerized to create protective coatings that enhance the durability and resistance of wood against environmental degradation .

Environmental Considerations

Research into the environmental impact of isoeugenol acetate has revealed that it does not present significant genotoxic risks, making it a safer alternative compared to synthetic chemicals commonly used in agriculture and industry . Its biodegradability further supports its application as an eco-friendly option for pest control and wood treatment.

Case Studies

Study Focus Findings
RIFM Safety AssessmentToxicological evaluationIsoeugenol acetate did not show genotoxicity or significant toxicity at tested levels .
Antimicrobial ResearchEfficacy against pathogensDemonstrated higher antimicrobial activity than eugenol; potential for food preservation .
Wood Preservation StudyPolymerization techniquesEffective in enhancing wood durability through polymerization methods .

Mechanism of Action

The mechanism of action of isoeugenol acetate involves its interaction with cellular membranes. It acts in a detergent-like manner, increasing membrane fluidity and permeability. This leads to destabilization of the membrane, which can result in cell lysis. Additionally, isoeugenol acetate can inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoeugenol acetate shares structural and functional similarities with several phenylpropanoids and esters. Below is a detailed comparison with key analogues:

Eugenol

  • Structure : Differs by having a hydroxyl group instead of an acetyl group at the para position.
  • Bioactivity: Eugenol shows higher general toxicity (e.g., LD${50}$ = 2.02 mg/g in *Spodoptera frugiperda* larvae) compared to isoeugenol acetate (LD${50}$ = 0.91 mg/g) but weaker antifeedant activity (AI = 70–78% vs. 78.5% for isoeugenol) .
  • Applications : Primarily used as an analgesic and antiseptic in dentistry.

Eugenol Acetate

  • Structure: Acetylated derivative of eugenol.
  • Bioactivity: Exhibits higher toxicity (LD$_{50}$ = 2.02 mg/g) and lower antifeedant efficacy (AI = 70–78%) compared to isoeugenol acetate . Lipophilicity (clogP = 2.30) and solubility (clogS = −2.74) are marginally lower than isoeugenol acetate (clogP = 2.48; clogS = −2.90), impacting bioavailability .

Methyl Isoeugenol

  • Structure: Methyl ether derivative of isoeugenol.
  • Bioactivity: Found in Ocotea quixos and Prunus mume essential oils, it contributes to antioxidant and repellent properties . Unlike isoeugenol acetate, it lacks significant AChE inhibition but is used in cosmetics and textiles for its coloration properties (e.g., golden-yellow hue in muga silk) .

(E)-Cinnamyl Acetate

  • Structure : Ester of cinnamyl alcohol and acetic acid.
  • Bioactivity: A major component in Ocotea quixos oil (36.44%), it exhibits insect-repellent activity but lower antifeedant indices (AI ~56.9%) compared to isoeugenol acetate .

Data Tables

Table 1: Comparative Bioactivity and Physicochemical Properties

Compound LD$_{50}$ (mg/g) Antifeedant Index (AI%) AChE IC$_{50}$ (µg/mL) clogP clogS
Isoeugenol acetate 0.91 78.5 21–31 2.48 −2.90
Eugenol 2.02 70–78 >50 2.30 −2.74
Methyl isoeugenol N/A N/A N/A 2.85 −2.60
(E)-Cinnamyl acetate N/A 56.9 N/A 3.10 −3.20

Data sources:

Table 2: Structural and Functional Comparison

Compound Key Functional Groups Natural Sources Key Applications
Isoeugenol acetate Acetyl, methoxy, propenyl Nutmeg, clove, cinnamon Antidiabetic, neuroprotective
Eugenol Hydroxyl, methoxy, allyl Clove, basil Dental analgesic
Methyl isoeugenol Methoxy, propenyl Ocotea quixos, silk cocoons Textile dyeing, fragrance
(E)-Cinnamyl acetate Acetyl, cinnamyl Ocotea quixos Insect repellent

Data sources:

Research Findings and Key Insights

Toxicity Profile: Its lower LD$_{50}$ compared to eugenol acetate makes it safer for agricultural use as a biopesticide .

Solubility: Glucosylated derivatives of isoeugenol show 310-fold higher water solubility than the parent compound, though this modification reduces bioactivity .

Biosynthesis: Unlike eugenol (synthesized via coniferyl alcohol), isoeugenol acetate is derived from coniferyl acetate through acetyltransferase activity, a pathway conserved in Petunia and Clarkia species .

Biological Activity

Isoeugenol acetate, a derivative of eugenol, is a phenylpropanoid compound recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

Isoeugenol acetate (C₁₂H₁₄O₃) is the acetate ester of trans-isoeugenol. It is characterized by a methoxy group and an acetyl group, which influence its biological activity compared to its parent compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of isoeugenol acetate alongside its related compounds.

  • Study Findings : A study assessed the antimicrobial activity of eugenol and its derivatives against pathogenic bacteria such as E. coli and S. aureus. The results indicated that while eugenol and isoeugenol exhibited significant antibacterial effects, isoeugenol acetate showed no antimicrobial activity at various concentrations (Table 1) .
CompoundConcentration (%)Zone of Inhibition (mm)
Eugenol1016
Isoeugenol1022
Isoeugenol Acetate10-
Streptomycin (control)0.120.8

The absence of antimicrobial activity in isoeugenol acetate is attributed to the structural change where the free hydroxyl group in isoeugenol is replaced by an acetyl group, diminishing its ability to penetrate bacterial membranes .

Cytotoxicity and Genotoxicity

Research has also focused on the cytotoxic effects of isoeugenol acetate. In a study evaluating its potential genotoxicity using an in vitro micronucleus test, it was found that isoeugenol acetate did not induce binucleated cells with micronuclei at cytotoxic levels, indicating a lack of clastogenic activity .

  • Test Methodology : Human peripheral blood lymphocytes were treated with varying concentrations of isoeugenol acetate in both the presence and absence of metabolic activation (S9). The findings suggested that isoeugenol acetate does not present concerns regarding genotoxic potential .

Case Studies

  • Safety Assessment : A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that isoeugenol acetate does not exhibit mutagenic properties based on Ames test results, further supporting its safety profile for use in consumer products .
  • Comparative Analysis : A comparative study highlighted that while eugenol and isoeugenol possess significant antibacterial properties due to their structural features, the acetylation process in isoeugenol acetate leads to reduced biological efficacy .

Q & A

Q. What are the recommended methods for synthesizing Isoeugenol acetate in laboratory settings?

Isoeugenol acetate is typically synthesized via acetylation of isoeugenol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Reaction conditions, such as temperature (40–60°C) and stoichiometric ratios (1:1.2 isoeugenol to acetylating agent), should be optimized to minimize side products like diacetylated derivatives. Purification involves solvent extraction (e.g., dichloromethane/water) followed by column chromatography or distillation .

Q. How can researchers characterize the purity and structural integrity of Isoeugenol acetate?

Key techniques include:

  • NMR spectroscopy : Confirm the presence of acetyl (δ ~2.0–2.1 ppm) and methoxy groups (δ ~3.8 ppm) and the absence of unreacted isoeugenol.
  • GC-MS : Quantify purity (>95%) and identify volatile impurities.
  • FTIR : Validate ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols should be followed when handling Isoeugenol acetate in experimental settings?

  • Avoid skin/eye contact (use gloves, goggles) due to sensitization risks .
  • Work in a fume hood to prevent inhalation; spills should be flushed with water immediately.
  • Store in airtight containers away from oxidizers and heat sources to prevent degradation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the inhibitory effects of Isoeugenol acetate on acetylcholinesterase (AChE)?

  • Enzyme kinetics : Use Ellman’s assay to measure AChE activity inhibition (IC₅₀ values) with varying substrate (acetylthiocholine) and inhibitor concentrations.
  • Molecular docking : Compare binding affinities of Isoeugenol acetate vs. isoeugenol to AChE active sites (e.g., using AutoDock Vina).
  • In vitro models : Validate inhibitory effects in neuronal cell lines (e.g., SH-SY5Y) using fluorescence-based assays .

Q. How can researchers resolve contradictions in reported reaction outcomes of Isoeugenol acetate with metal ions (e.g., Fe³⁺)?

  • Reproduce reactions under controlled conditions (solvent, temperature, FeCl₃ concentration).
  • Use UV-Vis spectroscopy to track complexation (λmax shifts) and HPLC to quantify products.
  • Analyze steric/electronic effects of the acetyl group vs. hydroxyl in isoeugenol, which may alter Fe³⁺ coordination pathways .

Q. What strategies are recommended for studying the stability of Isoeugenol acetate under varying environmental conditions?

  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines).
  • HPLC-DAD : Monitor degradation products (e.g., isoeugenol regeneration) over time.
  • QSAR modeling : Predict degradation pathways based on ester bond lability and aromatic ring reactivity .

Q. How to design experiments to assess the interaction of Isoeugenol acetate with lipid bilayers or membrane models?

  • Liposomal models : Prepare phosphatidylcholine liposomes and use fluorescence anisotropy to measure changes in membrane fluidity.
  • DSC (Differential Scanning Calorimetry) : Track phase transition shifts in lipid bilayers upon Isoeugenol acetate incorporation.
  • MD simulations : Model interactions with lipid headgroups (e.g., POPC membranes) using GROMACS .

Q. What methodologies are effective for identifying metabolites of Isoeugenol acetate in biological systems?

  • LC-HRMS : Profile metabolites in liver microsomes or plasma samples (e.g., hydrolysis to isoeugenol, glucuronidation).
  • Isotopic labeling : Use ¹⁴C-labeled Isoeugenol acetate to trace metabolic pathways in rodent models.
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) for involvement in metabolism .

Data Analysis and Reproducibility

Q. How should researchers address variability in antifungal activity data for Isoeugenol acetate across studies?

  • Standardize protocols (CLSI M38-A2 guidelines) for fungal strains (e.g., Candida spp.), inoculum size, and endpoint criteria (MIC/MFC).
  • Use meta-analysis to reconcile discrepancies, adjusting for variables like solvent carriers (DMSO vs. ethanol) and incubation times .

Q. What statistical frameworks are robust for analyzing dose-response relationships in Isoeugenol acetate toxicity studies?

  • Apply probit or logit regression to model EC₅₀/LC₅₀ values in cytotoxicity assays.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups in in vivo studies (e.g., zebrafish embryotoxicity) .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to Isoeugenol acetate in academic research involving human cell lines?

  • Follow IFRA Standards for dermal exposure limits (e.g., ≤0.02% in topical formulations) and cytotoxicity thresholds.
  • Adhere to institutional review board (IRB) protocols for human-derived cell use, including informed consent for donor materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoeugenyl acetate
Reactant of Route 2
Reactant of Route 2
Isoeugenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.